molecular formula C12H16FNO B1451524 3-[(4-Fluorobenzyl)oxy]piperidine CAS No. 933736-19-7

3-[(4-Fluorobenzyl)oxy]piperidine

Cat. No.: B1451524
CAS No.: 933736-19-7
M. Wt: 209.26 g/mol
InChI Key: HHIHAEIWKSVRHP-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in drug design. nih.govresearchgate.net Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. thieme-connect.comthieme-connect.com Piperidine derivatives are found in numerous classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.net

The introduction of a piperidine scaffold can influence a molecule's properties in several ways:

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, influencing solubility, lipophilicity, and interactions with biological targets. thieme-connect.com

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, leading to optimized interactions with protein binding sites and improved selectivity for the target receptor or enzyme. thieme-connect.comthieme-connect.com

Improvement of Pharmacokinetic Properties: The metabolic stability of the piperidine ring can contribute to a longer duration of action and improved bioavailability of a drug. thieme-connect.comthieme-connect.com

Reduction of hERG Toxicity: In some cases, the incorporation of a piperidine moiety has been shown to mitigate cardiotoxicity associated with the inhibition of the hERG potassium channel. thieme-connect.comthieme-connect.com

The versatility of the piperidine scaffold is further enhanced by the potential for stereochemistry. Chiral piperidine derivatives can exhibit significantly different biological activities and metabolic profiles, highlighting the importance of stereoselective synthesis in drug development. thieme-connect.comresearchgate.net

Contextualizing Fluorinated Benzyl (B1604629) Ether Motifs in Bioactive Chemical Entities

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various molecular properties. nih.govtandfonline.com The small size and high electronegativity of the fluorine atom can lead to profound changes in a molecule's biological profile. nih.govtandfonline.com When incorporated into a benzyl ether motif, as seen in 3-[(4-Fluorobenzyl)oxy]piperidine, these effects can be particularly influential.

Key benefits of fluorine substitution include:

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and increase the half-life of a drug. nih.govtandfonline.com

Altered Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its pKa, dipole moment, and membrane permeability. tandfonline.commdpi.com This can lead to improved bioavailability. tandfonline.com

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency. nih.govtandfonline.com

The fluorobenzyl moiety, in particular, has been utilized in the design of various bioactive compounds, including inhibitors of enzymes like monoamine oxidase. rsc.org

Overview of Research Trajectories for this compound and Structurally Related Analogues

Research into this compound and its structural relatives has primarily focused on their potential as modulators of central nervous system (CNS) targets. The combination of the piperidine scaffold, known to be a key element in many CNS-active drugs, and the fluorinated benzyl ether suggests a rationale for exploring their activity at various receptors and transporters. researchgate.net

For instance, derivatives of piperidine have been investigated for their activity as histamine (B1213489) H3 receptor antagonists and sigma-1 receptor antagonists, both of which are implicated in a range of neurological and psychiatric disorders. nih.gov The substitution pattern on the piperidine ring and the nature of the aromatic group are critical determinants of activity and selectivity. nih.gov

Furthermore, studies on related structures, such as 3-phenylpiperidine-2,6-diones, have demonstrated that the introduction of a fluorophenyl group can confer moderate antiviral activity. nih.govnih.gov This highlights the potential for this chemical space to yield compounds with diverse biological profiles. The synthesis and biological evaluation of libraries of such compounds are crucial for identifying lead candidates for further development. nih.govnih.govijcce.ac.ir

Synthetic Approaches and Stereochemical Control in the Formation of this compound

The synthesis of this compound, a substituted piperidine derivative, involves strategic chemical transformations focusing on the construction of the core piperidine scaffold and the installation of the fluorobenzyl ether moiety. Key methodologies include direct etherification, ring-forming cyclization reactions, and advanced asymmetric techniques to control stereochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIHAEIWKSVRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663016
Record name 3-[(4-Fluorophenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933736-19-7
Record name 3-[(4-Fluorophenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological and Biological Evaluation

Target Identification and Receptor/Transporter Binding Affinity Studies

High-Affinity Ligand Interactions with the Serotonin (B10506) Transporter (SERT)

Derivatives of 3-[(4-Fluorobenzyl)oxy]piperidine have demonstrated notable affinity for the serotonin transporter (SERT), a key protein in regulating serotonin levels in the brain. nih.govoup.com Studies involving the displacement of [3H]-paroxetine, a radiolabeled ligand for SERT, have shown that these piperidine (B6355638) compounds can bind to the transporter with high affinity. nih.govoup.com The inhibition constant (Ki) values for these derivatives have been found to be in the nanomolar range, comparable to that of the well-known antidepressant, fluoxetine. nih.govoup.com Specifically, Ki values for some of these compounds ranged from 2 to 400 nM. nih.govoup.com This high affinity for SERT suggests that these compounds could act as potent inhibitors of serotonin reuptake. nih.govoup.com

Table 1: Binding Affinity of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives at SERT

Compound Ki (nM) at SERT
Derivative 1 2.1 ± 1.1
Derivative 2 Potent inhibitor (nanomolar range)
Derivative 3 Potent inhibitor (nanomolar range)
Fluoxetine (Reference) 5.8 ± 2.9

Data sourced from competitive binding assays displacing [3H]-paroxetine. oup.com

Interactions with Other Monoamine Transporters (Dopamine Transporter (DAT), Norepinephrine (B1679862) Transporter (NET))

While exhibiting high affinity for SERT, the interaction of this compound derivatives with other monoamine transporters, namely the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET), has also been investigated to understand their selectivity profile. Research indicates that while some derivatives show significant affinity for SERT, their binding to DAT and NET can be considerably lower, suggesting a degree of selectivity for the serotonin transporter. ualberta.canih.gov For instance, some studies have shown that modifications to the piperidine scaffold can lead to compounds with a preference for SERT over NET and DAT. ualberta.ca However, it is important to note that the binding affinity can be influenced by the specific structural modifications of the derivatives. ualberta.canih.gov

Binding Profiles at Other Neurotransmitter Receptors (e.g., 5-HT1A, α2-Adrenoceptors, Sigma Receptors, Opioid Receptors)

To further characterize the pharmacological profile of this compound derivatives, their binding affinities at various other neurotransmitter receptors have been assessed.

5-HT1A Receptors and α2-Adrenoceptors: Competition experiments using radiolabeled ligands for 5-HT1A receptors and α2-adrenoceptors have revealed that the synthesized piperidinic compounds generally possess very weak affinity for these receptors. nih.govoup.com This indicates a favorable selectivity profile, as interactions with these receptors are often associated with unwanted side effects of antidepressant medications. oup.com

Sigma Receptors: The piperidine moiety is a common structural feature in many sigma receptor ligands. uniba.itunict.it Studies on related phenoxyalkylpiperidines have shown that these compounds can exhibit high affinity for sigma-1 (σ1) receptors, with Ki values in the subnanomolar to micromolar range. uniba.itnih.gov The affinity for sigma-2 (σ2) receptors was generally moderate to low, indicating selectivity for the σ1 subtype. uniba.it The specific binding of this compound itself to sigma receptors requires further direct investigation.

Opioid Receptors: The piperidine ring is a core structure in many opioid receptor ligands. nih.govresearchgate.net The affinity of compounds for opioid receptors, such as the mu-opioid receptor (MOR), is highly dependent on the specific substituents on the piperidine ring. nih.govresearchgate.net For example, modifications at the 4-position of the piperidine ring can significantly influence binding affinity. nih.gov While direct binding data for this compound at opioid receptors is not extensively documented, the structural similarity to known opioid ligands suggests this is an area for potential investigation.

Enzyme Inhibition Profiles (e.g., Tyrosinase, Akt Kinase)

The inhibitory potential of this compound and its analogs on certain enzymes has been explored.

Tyrosinase: Research has identified derivatives of 4-(4-fluorobenzyl)piperidine as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Some of these compounds have shown to be effective inhibitors with IC50 values lower than the reference inhibitor, kojic acid. nih.govunica.it Kinetic studies have revealed different mechanisms of inhibition, including non-competitive and mixed-type inhibition. nih.gov

Akt Kinase: The PI3K/Akt signaling pathway is crucial in cell growth and survival, and its over-activation is implicated in cancer. nih.gov While direct inhibition of Akt kinase by this compound is not specified, related piperazine-containing compounds have been designed as inhibitors of phosphoinositide 3-kinase (PI3K), which is upstream of Akt. nih.gov This suggests that the broader chemical scaffold may have the potential for modification to target components of this pathway.

In Vitro Pharmacological Activity and Functional Assays

Cellular Assays for Efficacy and Potency Determination

The in vitro potency of a compound is a critical measure of its potential therapeutic efficacy. For compounds targeting specific enzymes or receptors, cellular assays are employed to determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

For tyrosinase inhibitors based on the 4-(4-fluorobenzyl)piperidine scaffold, biochemical assays have been used to determine their IC50 values. nih.gov For instance, one of the most active derivatives, 2d, demonstrated an IC50 of 7.56 μM. nih.gov In another study, a competitive inhibitor, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, showed an IC50 of 0.18 μM, which was significantly more potent than kojic acid (IC50 = 17.76 μM). unica.it

Table 2: In Vitro Potency of Piperidine/Piperazine (B1678402) Derivatives as Tyrosinase Inhibitors

Compound IC50 (μM) Inhibition Type
Derivative 2d 7.56 Mixed-type
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26 0.18 Competitive
Kojic Acid (Reference) 17.76 -

Data derived from biochemical assays measuring tyrosinase inhibition. nih.govunica.it

Elucidation of Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms of action for this compound are not extensively detailed in the public domain; however, analysis of its structural components and the known activities of analogous compounds provide significant insight into its probable biological targets. The mechanism is believed to involve interactions with various neurotransmitter receptors and ion channels. The core piperidine scaffold, combined with a fluorobenzyl ether moiety, is a common feature in ligands designed for central nervous system (CNS) targets.

Research into structurally similar piperidine derivatives points towards a likely interaction with monoamine transporters. nih.govnih.gov Specifically, compounds containing a piperidine ring and a fluoro-substituted aromatic group have demonstrated high affinity and selectivity for the dopamine transporter (DAT). nih.gov The serotonin transporter (5-HT) is another potential target for this class of molecules. nih.gov The dopamine D3 and D4 receptors are also recognized targets for piperidine-based structures, and their modulation is a key area of interest in the development of treatments for neurological disorders. nih.govnih.gov Furthermore, derivatives of piperidine have been identified as inhibitors of the presynaptic choline (B1196258) transporter (CHT), suggesting another possible avenue of action. nih.gov

In the context of inflammatory processes, related piperidine compounds have been identified as potent and selective antagonists of the C-C chemokine receptor 2 (CCR2), which plays a role in monocyte chemotaxis. nih.gov

Table 1: Potential Molecular Targets for Piperidine-Based Compounds

Target Potential Effect Compound Class Example Source(s)
Dopamine Transporter (DAT) Modulation of dopamine reuptake 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs nih.govnih.gov
Serotonin Transporter (5-HT) Modulation of serotonin reuptake 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs nih.gov
Dopamine D3 Receptor Antagonism/Modulation Various D3-selective ligands nih.gov
Dopamine D4 Receptor Antagonism 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives nih.gov
C-C Chemokine Receptor 2 (CCR2) Antagonism Substituted dipiperidines nih.gov

In Vivo Pharmacological Activity and Efficacy Models

Given the strong evidence for interaction with the dopaminergic system, this compound and its analogs are candidates for evaluation in CNS models.

Antidepressant and Anxiolytic Potential: Ligands that modulate dopamine and serotonin transporters are cornerstone therapies for depression and anxiety. The potential of this compound to interact with DAT and 5-HT suggests it could be assessed in models like the forced swim test or elevated plus maze.

Antipsychotic Potential: The dopamine D3 receptor is a significant target for treating neurological disorders like schizophrenia. nih.gov Novel 4,4-difluoropiperidine (B1302736) ethers have been characterized as potent dopamine D4 receptor antagonists. nih.gov This suggests that compounds like this compound could be evaluated in models of psychosis, such as amphetamine-induced hyperlocomotion.

Substance Abuse and Addiction: The upregulation of D3 receptors is linked to drug craving and the reinforcing effects of drugs of abuse. nih.gov Therefore, compounds targeting this receptor could be tested in models of cocaine self-administration. nih.gov

The piperidine scaffold is present in numerous compounds evaluated for activities outside the CNS.

Anti-inflammatory Activity: A series of substituted dipiperidine compounds have been identified as selective CCR2 antagonists. nih.gov These compounds showed excellent efficacy in animal models of inflammation, including adjuvant-induced arthritis, collagen-induced arthritis, and allergic asthma. nih.gov This precedent suggests that this compound could be investigated for similar anti-inflammatory properties.

Antiplatelet Activity: Several studies have demonstrated the antiplatelet effects of molecules containing a piperidine ring. healthbiotechpharm.orgmukpublications.com For instance, a 4-piperidone-based thiazole (B1198619) derivative was shown to inhibit platelet aggregation induced by both collagen and ADP. healthbiotechpharm.org Another study on 5-oxoproline derivatives found that (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoproline, which contains the same fluorinated phenyl group as the title compound, exhibits antiplatelet and antithrombotic activity in vitro and in vivo. mdpi.com These findings support the evaluation of this compound in models of thrombosis and platelet aggregation.

Table 2: Summary of In Vivo Activities for Related Piperidine Scaffolds

Activity Model Compound Type Finding Source(s)
Anti-inflammatory Adjuvant-Induced Arthritis Substituted dipiperidines Excellent efficacy as CCR2 antagonists. nih.gov
Anti-inflammatory Collagen-Induced Arthritis Substituted dipiperidines Excellent efficacy as CCR2 antagonists. nih.gov
Antiplatelet ADP-induced platelet aggregation 4-piperidone based derivatives Inhibition of platelet aggregation. healthbiotechpharm.orgmukpublications.com

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Analysis

The pharmacological profile of this compound is determined by the interplay of its three main structural components: the piperidine ring, the benzyl (B1604629) ether linkage, and the fluorine-substituted phenyl group. SAR studies on analogous series reveal critical insights into how modifications of these components affect biological activity. nih.govnih.govnih.gov

The presence and position of the fluorine atom on the benzyl group are critical for activity. In a series of potent dopamine transporter ligands, fluoro-substituted compounds were generally the most active and selective. nih.gov

Ligand-Target Interactions: The electron-withdrawing nature of fluorine can significantly impact binding affinity. SAR studies on piperidine derivatives targeting the dopamine transporter demonstrated that the presence of an electron-withdrawing group on the phenyl ring is important for potency. nih.gov The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the ligand-binding pocket of the target protein, thereby enhancing affinity. For a series of dopamine D4 receptor antagonists, the introduction of two fluorine atoms onto the piperidine ring led to compounds with exceptional binding affinity (Ki = 0.3 nM) and high selectivity. nih.gov

Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism, potentially improving a compound's pharmacokinetic profile. By replacing a hydrogen atom with a metabolically more stable fluorine atom, the rate of oxidative metabolism at that position can be reduced. However, this is not always successful, as a series of 4,4-difluoropiperidine ether-based antagonists were found to have poor microsomal stability despite their high affinity. nih.gov

The substitution at the 3-position of the piperidine ring in this compound creates a chiral center. This means the compound can exist as two non-superimposable mirror images (enantiomers), which can have profoundly different biological activities.

The importance of stereochemistry is well-documented for piperidine-based CNS ligands. In a study of cis-3,6-disubstituted piperidine derivatives, the racemic compounds were separated, and the individual enantiomers were tested for their affinity at the dopamine transporter. nih.gov A significant differential in affinity was observed, with one enantiomer, S,S-(-)-19a, exhibiting the highest potency for the DAT (IC50 = 11.3 nM) among all compounds tested in the series. nih.gov This enantiomer was as potent as the reference compound GBR 12909. nih.gov This highlights that the specific three-dimensional arrangement of the substituents on the piperidine ring is crucial for optimal interaction with the biological target. Therefore, the biological activity of this compound would be expected to reside primarily in one of its two enantiomers.

Role of Piperidine Ring Substituents on Selectivity and Potency

The piperidine ring within the this compound scaffold is a critical determinant of pharmacological activity, and modifications to this ring can profoundly influence binding affinity and selectivity for various biological targets, such as sigma (σ) receptors. The nature, position, and orientation of substituents on the piperidine ring dictate the compound's interaction with the binding pocket of its target protein.

Research into piperidine-based σ₁ receptor ligands has shown that the substitution pattern on the piperidine core is a key factor in modulating potency. For instance, replacing a central cyclohexane (B81311) ring in a lead compound with a piperidine ring can lead to a significant drop in σ₁ affinity. However, this reduction can be mitigated by strategic substitution on the piperidine nitrogen. nih.gov Introduction of a small methyl group on the piperidine nitrogen can restore high affinity, suggesting that this modification improves the lipophilic interactions within the receptor's binding pocket. nih.gov Larger substituents on the nitrogen, such as ethyl or tosyl groups, have also been shown to increase σ₁ affinity, though often to a lesser extent than the N-methyl group. nih.gov

The basicity of the piperidine nitrogen and its ability to form ionic interactions are also crucial. In studies of benzylpiperidine derivatives targeting sigma receptors, the piperidine nitrogen atom is identified as a key positive ionizable feature that interacts with acidic residues like Asp126 in the σ₁ receptor binding site. nih.gov

Furthermore, substitutions on the carbon atoms of the piperidine ring influence activity. The position of these substituents is vital, as demonstrated by synthetic strategies that allow for site-selective functionalization at the C2, C3, or C4 positions. nih.govresearchgate.net Studies on related piperidine-containing molecules have shown that even small modifications, like the introduction of a methyl group at the 4th position of the piperidine ring, can lead to highly potent and selective compounds for targets like monoamine oxidase-B (MAO-B). nih.gov In contrast, the introduction of polar groups, such as a hydroxyl on a phenyl ring attached to the piperidine scaffold, can be detrimental to affinity for both σ₁ and σ₂ receptors, likely by creating unfavorable interactions within hydrophobic pockets of the receptor. nih.gov

The following table summarizes the effects of various piperidine ring substituents on the affinity for the σ₁ receptor, based on data from related piperidine derivatives.

Compound/ModificationSubstituent on Piperidine RingTargetEffect on Affinity (Ki)Reference
Lead Compound Analog Unsubstituted N-Hσ₁ ReceptorReduced affinity (Ki = 165 nM) nih.gov
Analog 18a N-Methylσ₁ ReceptorHigh affinity (Ki = 7.9 nM) nih.gov
Analog 18b N-Ethylσ₁ ReceptorModerately increased affinity nih.gov
Analog 13a N-Tosylσ₁ ReceptorSlightly increased affinity nih.gov
Analog 1 Benzyl group on Nitrogenσ₁ ReceptorHigh affinity (Ki of 24 nM for a related analog) nih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. nih.govslideshare.net For ligands based on the this compound scaffold, pharmacophore models are developed from the structures of known active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based) to guide the design of new, potentially more potent and selective compounds. nih.govnih.gov

A pharmacophore model for a σ₁ receptor ligand derived from this scaffold would typically consist of several key features. These models help to abstract the complex molecular interactions into a simple and intuitive 3D representation. researchgate.net Based on binding mode analyses of related compounds, a common pharmacophore for σ₁ receptor ligands includes: nih.gov

A Positive Ionizable (PI) Feature: This is represented by the protonated piperidine nitrogen, which forms a crucial salt bridge with key acidic amino acid residues (e.g., Glu172 or Asp126) in the receptor binding site. nih.gov

Hydrophobic/Aromatic (HY/AR) Features: The model includes two hydrophobic or aromatic regions. The benzyl moiety of the this compound structure serves as one hydrophobic group, while another hydrophobic tail, often an aryl group, constitutes the second. These groups occupy distinct hydrophobic pockets within the receptor. nih.gov

Hydrogen Bond Acceptor (HBA): The ether oxygen in the 3-[(4-Fluorobenzyl)oxy] moiety can act as a hydrogen bond acceptor, forming interactions with suitable donor residues in the binding site.

The spatial relationship—distances and angles—between these features is critical for proper alignment and binding within the target's active site. researchgate.net Virtual screening of large chemical databases using such a validated pharmacophore model allows for the rapid identification of novel chemical scaffolds that possess the required 3D arrangement of features but may be structurally distinct from the original template. researchgate.netnih.gov This approach facilitates the discovery of new lead candidates with potentially improved pharmacological profiles. researchgate.net

The table below outlines a representative pharmacophore model for a σ₁ receptor antagonist based on the piperidine scaffold.

Pharmacophore FeatureCorresponding Chemical GroupRole in Binding
Positive Ionizable (PI) Piperidine NitrogenForms ionic interaction with acidic residues (e.g., Asp126, Glu172)
Hydrophobic Group 1 (HY1) Benzyl MoietyOccupies a central hydrophobic pocket
Hydrophobic Group 2 (HY2) Additional Aromatic/Alkyl TailInteracts with a secondary hydrophobic pocket
Hydrogen Bond Acceptor (HBA) Ether OxygenAccepts hydrogen bond from donor residues in the binding site

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Receptor/Transporter Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or transporter, helping to elucidate the basis of their interaction at an atomic level. nih.gov For derivatives of 3-[(4-Fluorobenzyl)oxy]piperidine, docking simulations are crucial for understanding their potential binding modes with various biological targets.

Studies on similar piperidine-based structures have shown that the piperidine (B6355638) nitrogen atom is often involved in key polar interactions, such as forming salt bridges with acidic residues like glutamate (Glu) and aspartate (Asp) in a binding pocket. nih.gov For instance, in simulations with the sigma-1 receptor (S1R), piperidine derivatives have been shown to form a bidentate salt bridge with residues Glu172 and Asp126. nih.gov Furthermore, π-cation interactions between the ionized nitrogen of the piperidine ring and aromatic residues like phenylalanine (Phe) can also stabilize the ligand-receptor complex. nih.gov

When considering the this compound scaffold, the fluorobenzyl group can engage in hydrophobic interactions or specific contacts within the receptor's binding site. The fluorine atom, for example, can form halogen bonds or other non-covalent interactions that enhance binding affinity and selectivity. Docking studies on analogues with monoamine transporters—such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—have demonstrated that the nature and substitution pattern on the benzyl (B1604629) ring are critical for potency and selectivity. nih.gov

A hypothetical docking simulation of this compound into a target protein might reveal the interactions summarized in the table below.

Table 1: Potential Molecular Interactions for this compound from Docking Simulations

Molecular MoietyPotential Interacting Residue(s)Type of Interaction
Piperidine NitrogenAspartate (Asp), Glutamate (Glu)Salt Bridge, Hydrogen Bond
Piperidine NitrogenPhenylalanine (Phe), Tyrosine (Tyr)π-Cation Interaction
4-Fluorobenzyl RingLeucine (Leu), Valine (Val), Alanine (Ala)Hydrophobic Interaction
Fluorine AtomSerine (Ser), Threonine (Thr)Halogen Bond, Dipole-Dipole
Ether OxygenSerine (Ser), Asparagine (Asn)Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a statistically significant model, the activity of new, unsynthesized compounds can be predicted. youtube.commdpi.com For a series of this compound derivatives, QSAR can guide the optimization of the scaffold to enhance a desired biological effect.

The process involves calculating molecular descriptors for each compound, which are numerical representations of its physicochemical properties. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., LogP), and topological descriptors. nih.gov A QSAR model is then built using statistical methods to relate these descriptors to the observed activity. nih.gov

For example, a 3D-QSAR study, using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a series of this compound analogues. mdpi.commdpi.comrsc.org These methods generate 3D contour maps that visualize regions where modifications to the structure would likely increase or decrease activity.

Table 2: Common Descriptors Used in QSAR and Their Significance

Descriptor TypeExampleInformation ProvidedPotential Impact on Activity
Electronic Partial Atomic ChargeDistribution of electrons in the moleculeInfluences electrostatic interactions with the target
Steric Van der Waals VolumeSize and shape of the molecule or substituentsAffects the fit of the ligand into the binding pocket
Hydrophobic LogP (Partition Coefficient)Lipophilicity of the compoundInfluences membrane permeability and hydrophobic interactions
Topological Molecular Connectivity IndicesDescribes the branching and complexity of the structureRelates to the overall shape and size of the molecule
Thermodynamic Heat of FormationEnergy required to form the moleculeCan correlate with the stability of the compound and its binding

A QSAR model for this compound derivatives might reveal that increasing the Van der Waals volume at a specific position on the piperidine ring enhances binding affinity, while adding an electron-withdrawing group to the fluorobenzyl ring is detrimental. nih.gov Such insights are invaluable for rational drug design.

De Novo Drug Design and Scaffold Hopping Strategies

De novo drug design and scaffold hopping are computational strategies used to create entirely new molecules with desired biological activities. nih.gov These techniques can be applied using the this compound structure as a starting point to explore novel chemical space.

De novo design involves building novel molecular structures atom-by-atom or fragment-by-fragment within the constraints of a receptor's binding site. researchgate.net If the this compound scaffold shows promising activity, de novo design algorithms could be used to suggest modifications or alternative side chains that optimize interactions with the target protein.

Scaffold hopping is a strategy aimed at identifying isofunctional molecules with structurally different core scaffolds. nih.gov The goal is to retain the key pharmacophoric features responsible for biological activity while replacing the central molecular framework. uniroma1.it Starting with this compound, a scaffold hopping algorithm might suggest replacing the piperidine ring with another cyclic system (e.g., pyrrolidine, morpholine) that maintains the correct spatial orientation of the essential interacting groups. nih.gov This can lead to the discovery of new chemical entities with improved properties, such as better ADMET profiles or novel intellectual property. uniroma1.itchemrxiv.org

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. nih.govnih.gov The output is a list of potential pharmacological effects, mechanisms of action, and specific toxicities, each with an estimated probability of being active (Pa) and inactive (Pi). scispace.com

A PASS analysis of this compound would provide a broad overview of its potential biological functions. Based on analyses of other piperidine derivatives, the spectrum of predicted activities could be quite diverse. clinmedkaz.orgclinmedkaz.org Piperidine-containing compounds often show activity related to the central nervous system, as well as effects on various enzymes, ion channels, and transporters. clinmedkaz.orgclinmedkaz.org

A hypothetical PASS prediction for this compound might yield the results shown in the table below. Activities with a Pa > 0.7 are considered highly likely, while those with 0.5 < Pa < 0.7 are also probable. scispace.com

Table 3: Hypothetical PASS Prediction Results for this compound

Predicted ActivityPa (Probability to be Active)
CNS Depressant0.785
Anxiolytic0.712
Anticonvulsant0.654
Monoamine Transporter Inhibitor0.621
Antihistaminic0.588
Voltage-gated channel blocker0.530
Enzyme inhibitor (e.g., MAO-B)0.515

These predictions can help prioritize experimental testing and uncover new therapeutic applications for the compound and its analogues. clinmedkaz.orgclinmedkaz.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It can be applied to this compound to perform detailed conformational analysis and to study reaction mechanisms. DFT calculations can predict molecular properties such as optimized geometry, vibrational frequencies, and the energies of molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Conformational analysis using DFT can determine the most stable three-dimensional shapes (conformations) of the molecule. For this compound, this would involve analyzing the orientation of the fluorobenzyl group relative to the piperidine ring and the preferred chair or boat conformation of the piperidine ring itself. Understanding the lowest energy conformation is critical, as this is often the bioactive conformation that interacts with a biological target.

DFT can also be used to calculate electronic properties like the molecular electrostatic potential (MEP) map, which shows the charge distribution across the molecule. nih.gov This map can identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. nih.gov

In Silico ADMET Prediction and Druglikeness Evaluation

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties early in the discovery process. researchgate.netnih.govjonuns.com

For this compound, various computational models can predict key parameters. Druglikeness is often evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.net

Table 4: Predicted In Silico ADMET and Druglikeness Profile for this compound

PropertyPredicted Value/OutcomeSignificance
Druglikeness
Lipinski's Rule of FiveCompliant (0 violations)Suggests good potential for oral bioavailability
Molecular Weight~223 g/mol Within the ideal range (<500)
LogP~2.5Indicates good balance of hydrophilicity/lipophilicity
Absorption
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeabilityPermeableSuggests the compound may cross into the CNS
Metabolism
Cytochrome P450 (CYP) InhibitionPotential inhibitor of CYP2D6May indicate potential for drug-drug interactions
Toxicity
hERG InhibitionLow riskLow risk of cardiotoxicity
HepatotoxicityUnlikelyLow risk of liver damage
Mutagenicity (AMES test)NegativeUnlikely to be mutagenic

These in silico predictions help to identify potential liabilities of the this compound scaffold and guide modifications to improve its pharmacokinetic and safety profile. nih.govresearchgate.net

Advanced Analytical and Structural Elucidation Techniques

X-ray Crystallography for Elucidation of Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, providing unequivocal evidence of its absolute stereochemistry and conformational preferences. While specific crystallographic data for 3-[(4-Fluorobenzyl)oxy]piperidine is not widely available in the reviewed literature, analysis of closely related piperidine (B6355638) derivatives allows for well-founded inferences about its likely solid-state structure.

Studies on analogous piperidine compounds reveal that the piperidine ring typically adopts a stable chair conformation. researchgate.net In this conformation, substituents tend to occupy the equatorial position to minimize steric hindrance, suggesting that the (4-fluorobenzyl)oxy group in this compound would also favor this orientation. researchgate.net The determination of absolute configuration for chiral centers, such as the C3 position of the piperidine ring in this molecule, is a key application of X-ray crystallography, especially when resolving enantiomers. chemguide.co.ukcsfarmacie.cz

For instance, crystallographic analysis of a related functionalized piperazine (B1678402) derivative, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, showed a monoclinic crystal system with the space group P2₁/n. nih.gov While the crystal system of this compound may differ, this highlights the detailed structural information that can be obtained. The table below summarizes typical crystallographic parameters observed for analogous piperidine structures, providing a predictive framework for this compound.

Table 1: Inferred Crystallographic Parameters for this compound based on Analogous Compounds

ParameterInferred Value/CharacteristicSource Analogue
Crystal SystemMonoclinic researchgate.net
Space GroupP 2₁/n or similar researchgate.netnih.gov
Piperidine Ring ConformationChair researchgate.net
Substituent PositionEquatorial researchgate.net

It is through such crystallographic studies on analogues that the spatial relationship between the piperidine ring and the fluorobenzyl moiety can be precisely defined, including dihedral angles and bond lengths, which are critical for understanding its interaction with biological targets. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the presence of the fluorine atom, while also serving as a robust method for assessing purity.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into the aromatic and aliphatic regions. The protons on the fluorinated benzene (B151609) ring typically appear as multiplets in the aromatic region, while the protons of the piperidine ring and the benzylic methylene (B1212753) group (OCH₂) are found in the aliphatic region. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity. nist.gov The carbon attached to the fluorine atom exhibits a characteristic large coupling constant (¹JCF), which is a definitive indicator of its presence. researchgate.net

¹⁹F NMR: Given that ¹⁹F has a natural abundance of 100% and is a spin ½ nucleus, ¹⁹F NMR is a highly sensitive technique for confirming the presence and chemical environment of the fluorine atom. libretexts.orglibretexts.org The chemical shift of the fluorine atom in the 4-position of the benzyl (B1604629) group is characteristic and can be used to confirm the regiochemistry of the substitution. researchgate.net

The following tables summarize the characteristic NMR data for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.30–7.25m2HAromatic H (ortho to CH₂O)
6.95–6.90m2HAromatic H (ortho to F)
4.50s2HOCH₂C₆H₄F
3.70–3.60m1HPiperidine H-3
2.80–2.60m2HPiperidine H-2, H-6
1.90–1.50m5HPiperidine H-4, H-5, NH

Source: researchgate.net

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
162.5 (d, ¹JCF = 245 Hz)Aromatic C-F
130.1Aromatic C
115.3Aromatic C
70.8OCH₂
55.2Piperidine C-3
45.1–25.3Remaining piperidine carbons

Source: researchgate.net

Table 4: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ -1154-Fluorobenzyl

Source: researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. miamioh.edu

The molecular weight of this compound is 209.26 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 209.

The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the structure. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. nih.govnih.gov This would lead to the loss of radicals and the formation of stable iminium ions.

Benzylic cleavage: The bond between the benzylic carbon and the oxygen atom is susceptible to cleavage, leading to the formation of a stable fluorobenzyl cation (m/z = 109) or a fluorobenzyl radical. The tropylium (B1234903) ion rearrangement can further stabilize this fragment.

Loss of the piperidine ring: Fragmentation can also occur where the piperidine ring is lost, leading to fragments corresponding to the fluorobenzyloxy moiety.

The table below outlines the expected major fragments for this compound.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
209[C₁₂H₁₆FNO]⁺Molecular Ion (M⁺)
208[C₁₂H₁₅FNO]⁺M-1, loss of a hydrogen atom
109[C₇H₆F]⁺Fluorotropylium ion
100[C₅H₁₀NO]⁺Piperidin-3-yloxy cation
84[C₅H₁₀N]⁺Fragment from piperidine ring cleavage

Chromatographic Techniques for Purity Assessment and Chiral Separation (e.g., HPLC, Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its enantiomers. researchgate.net

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of the compound. chemicalbook.com A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid. researchgate.net The compound is detected using a UV detector, typically at a wavelength of around 254 nm. researchgate.net A high purity level, often exceeding 98%, is required for research and development purposes.

Chiral Separation: Since this compound possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they can exhibit different pharmacological activities. nist.gov Chiral HPLC is the most common method for enantioselective separation. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netnist.gov

Commonly used CSPs for the separation of chiral amines and related compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and Pirkle-type phases. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal separation. Method development in chiral HPLC often involves screening a variety of columns and mobile phases to find the best conditions for resolution.

The following table summarizes typical HPLC and chiral HPLC parameters for the analysis of this compound and related compounds.

Table 6: Typical Chromatographic Conditions for the Analysis of this compound

TechniqueColumn TypeMobile Phase (Typical)DetectionPurpose
RP-HPLCC18Acetonitrile/Water with 0.1% TFAUV at 254 nmPurity Assessment
Chiral HPLCPolysaccharide-based (e.g., Chiralpak)Hexane/Ethanol with additiveUVEnantiomeric Separation

Future Directions and Therapeutic Potential

Development of Highly Selective Analogues for Specific Biological Targets

The development of highly selective analogues is a critical step in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. For derivatives of 3-[(4-Fluorobenzyl)oxy]piperidine, this involves modifying the core structure to achieve greater affinity and specificity for particular biological targets.

Recent research has focused on creating piperidine (B6355638) derivatives that are highly selective for various receptors and enzymes. For instance, the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds has yielded potent dopamine (B1211576) D4 receptor antagonists with exceptional selectivity over other dopamine receptor subtypes. nih.gov One such compound demonstrated a binding affinity (Ki) of 0.3 nM for the D4 receptor and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. nih.gov Similarly, the development of 3-fluoro-4-aryloxyallylamine inhibitors has produced compounds with high selectivity for semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1) over other amine oxidases. nih.gov

The unique structural characteristics of the piperidine ring allow for extensive chemical modifications. clinmedkaz.orgmdpi.com Strategies such as conformational restriction and the introduction of fluorine atoms have been successfully employed to create highly substituted piperidine analogues with specific biological activities. nih.govmdpi.comnih.gov These approaches have led to the discovery of compounds with potential applications in treating cancer and neurological disorders. nih.govajchem-a.com

Table 1: Examples of Selective Piperidine Analogues and their Targets

Compound/Series Target Key Findings
4,4-difluoro-3-(phenoxymethyl)piperidine Dopamine D4 Receptor Ki = 0.3 nM, >2000-fold selectivity over other dopamine receptors. nih.gov
3-fluoro-4-aryloxyallylamine SSAO/VAP-1 Excellent selectivity over diamine oxidase, MAO-A, and MAO-B. nih.gov
3,4,6-Trisubstituted piperidine derivatives Akt kinase Potent inhibition of Akt1 and cancer cells with reduced hERG blockage. nih.govresearchgate.net
Piperidine-substituted sulfonamides Anticancer Methyl group position on the piperidine ring influences antitumor activity. ajchem-a.com

Exploration of Novel Therapeutic Indications for this compound Derivatives

The diverse biological activities of piperidine derivatives suggest that they could be effective in treating a wide range of diseases. clinmedkaz.org Researchers are actively exploring new therapeutic applications for compounds based on the this compound scaffold.

One promising area is the treatment of pain. A series of piperidine and piperazine-based derivatives have been designed as selective sigma-1 receptor antagonists with analgesic properties. nih.gov Certain compounds from this series showed high potency in models of capsaicin-induced allodynia and PGE2-induced mechanical hyperalgesia, indicating their potential as treatments for neuropathic pain. nih.gov

In the field of oncology, a derivative of a natural product, Bis(4-fluorobenzyl)trisulfide, has demonstrated potent anticancer activity against a broad spectrum of tumor cell lines by inhibiting microtubule polymerization. nih.gov This compound was effective against multidrug-resistant cancer cells and showed significant tumor growth inhibition in animal models of lung, breast, and ovarian cancer. nih.gov Furthermore, a series of 3,4,6-trisubstituted piperidine derivatives have been developed as orally active Akt inhibitors with potent in vivo antitumor efficacy. nih.gov

The versatility of the piperidine structure also extends to metabolic disorders. A combination treatment involving a GPR40 agonist and a GPR119 agonist, both containing piperidine moieties, has shown promise in preclinical studies for metabolic disorders by increasing circulating hormone levels. acs.org

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design of new therapeutic agents. nih.govnih.govresearchgate.netijettjournal.org These technologies are being applied to accelerate the identification and optimization of lead compounds, including derivatives of this compound.

In the context of piperidine derivatives, AI can assist in designing analogues with improved selectivity and pharmacokinetic properties. wiley.com By building predictive models based on existing structure-activity relationship (SAR) data, researchers can identify modifications to the this compound scaffold that are likely to enhance its therapeutic potential. nih.gov Machine learning models can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is a critical aspect of drug development. unisi.it

The application of AI extends to understanding the mechanism of action of drug candidates. researchgate.net Computational modeling and simulation can provide insights into how a molecule interacts with its biological target at the atomic level, guiding further optimization efforts. nih.gov This synergy between computational and experimental approaches is expected to play an increasingly important role in the development of novel piperidine-based therapeutics. nih.gov

Addressing Challenges in Preclinical-to-Clinical Translation

Despite promising preclinical data, the translation of novel drug candidates from the laboratory to clinical use is a significant hurdle in drug development. nih.govresearchgate.net For derivatives of this compound, several challenges need to be addressed to ensure successful clinical translation.

One major challenge is the difference in physiology between preclinical animal models and humans. nih.gov Standard allometric scaling based on body weight may not accurately predict drug clearance and pharmacokinetics in humans. nih.gov Therefore, it is crucial to use representative preclinical models that closely mimic the human disease state and to carefully evaluate the interplay between the drug candidate and the biological system. nih.gov

Another consideration is the potential for off-target effects and toxicity. While some piperidine derivatives have shown good safety profiles in preclinical studies, others have been limited by issues such as poor microsomal stability and high plasma protein binding. nih.govnih.gov Thorough toxicological studies and the development of formulations that improve the drug's safety and efficacy are essential. researchgate.net

Furthermore, the manufacturing of complex molecules on a large scale can be challenging. researchgate.net The development of efficient and cost-effective synthetic routes is necessary to produce the required quantities of the drug for clinical trials and eventual commercialization. nih.govmdpi.com Addressing these biological, manufacturing, and regulatory hurdles is critical for the successful clinical development of this compound derivatives. researchgate.net

Q & A

Q. Table 1: Synthesis Variables and Impact

VariableTested RangeImpact on Yield
Temperature0°C–25°CHigher yields at 25°C
Reaction Time12–24 hoursOptimal at 18 hours
Molar Ratio1:1–1:1.2 (amine:alkylating agent)1:1.1 maximizes yield

Advanced: What methodologies identify and characterize polymorphic forms of this compound?

Methodological Answer:
Polymorph characterization requires multi-technique approaches:

  • X-ray Diffraction (XRD) : Resolve crystal lattice parameters (e.g., as in , Acta Cryst. data) .
  • Differential Scanning Calorimetry (DSC) : Detect thermal transitions (melting points, glass transitions) .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict stable polymorphs .
  • Solid-State NMR : Confirm hydrogen bonding and molecular packing differences .

Advanced: How should discrepancies in reported reaction yields be resolved?

Methodological Answer:
Address contradictions via:

  • Reproducibility Checks : Verify purity of starting materials (e.g., ≥95% purity in ) .
  • Statistical Analysis : Use ANOVA to assess significance of variables (e.g., solvent, catalyst) .
  • Cross-Lab Validation : Collaborate to standardize protocols (e.g., reaction conditions in vs. 14) .

Advanced: What computational methods predict the compound’s reactivity?

Methodological Answer:

  • Reaction Path Search : Quantum mechanics (QM) calculations (e.g., DFT) map energy profiles for intermediates .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states (e.g., DCM interactions in ) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles (per ) .
  • Ventilation : Use fume hoods to avoid inhalation (H313 health hazard in ) .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and avoid water (P501 disposal guidelines) .

Q. Table 2: Hazard Codes and Mitigation

Hazard CodeRiskMitigation Strategy
H300Fatal if swallowedUse oral administration safeguards
H315Skin irritationWear chemical-resistant gloves
H410Toxic to aquatic lifeDispose via certified waste systems

Advanced: How do surface interactions affect the compound’s stability?

Methodological Answer:

  • Adsorption Studies : Use microspectroscopic imaging (e.g., AFM, ToF-SIMS) to analyze degradation on glass or metal surfaces .
  • Environmental Control : Store in argon-filled containers to minimize oxidation ( recommends dry, ventilated storage) .

Advanced: What techniques elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps .
  • In Situ FTIR : Monitor intermediate formation in real-time .
  • Mass Spectrometry (MS) : Identify transient species via high-resolution MS .

Basic: Which analytical techniques confirm structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for fluorobenzyl (¹H: δ 7.2–7.4 ppm; ¹⁹F: δ -115 ppm) and piperidine (¹H: δ 3.0–3.5 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (99% in ) .

Q. Table 3: Analytical Parameters

TechniqueParametersExpected Outcome
¹H NMR400 MHz, CDCl₃10 distinct peaks
HPLC70:30 Acetonitrile/Water, 1 mL/minRetention time: 8.2 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.